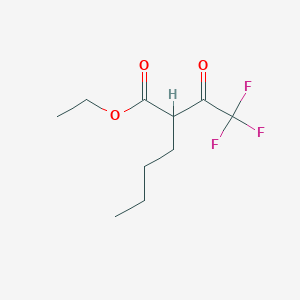
Ethyl 2-(trifluoroacetyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trifluoroacetyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoroacetyl)hexanoate can be synthesized through a multi-step process involving the introduction of the trifluoroacetyl group to a hexanoate ester. One common method involves the reaction of ethyl hexanoate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism by which ethyl 2-(trifluoroacetyl)hexanoate exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the disruption of normal metabolic processes, making the compound useful in studying enzyme kinetics and protein function .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl trifluoroacetate
- Methyl trifluoroacetate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Ethyl 2-(trifluoroacetyl)hexanoate is unique due to its specific combination of a hexanoate ester with a trifluoroacetyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not present in simpler esters like ethyl acetate or methyl butyrate. The presence of the trifluoroacetyl group also enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex fluorinated compounds .
Propiedades
Fórmula molecular |
C10H15F3O3 |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
ethyl 2-(2,2,2-trifluoroacetyl)hexanoate |
InChI |
InChI=1S/C10H15F3O3/c1-3-5-6-7(9(15)16-4-2)8(14)10(11,12)13/h7H,3-6H2,1-2H3 |
Clave InChI |
PKJRABGROUDFHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)C(F)(F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
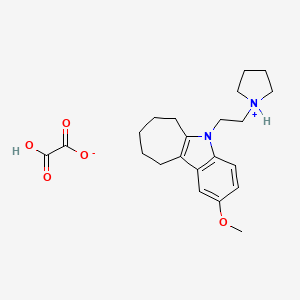



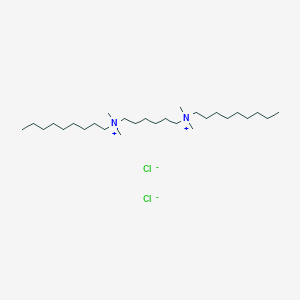
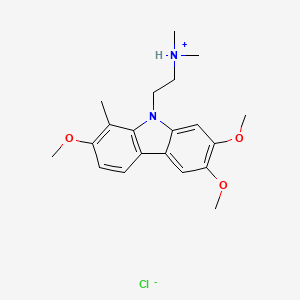


![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

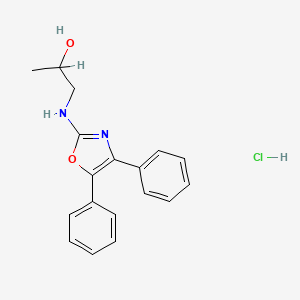

![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
